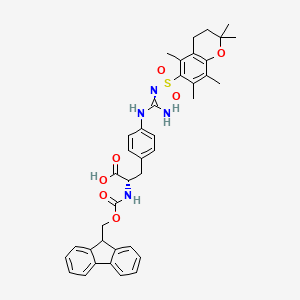Fmoc-Phe(4-Guad-Pmc)-OH
CAS No.:
Cat. No.: VC18788964
Molecular Formula: C39H42N4O7S
Molecular Weight: 710.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C39H42N4O7S |
|---|---|
| Molecular Weight | 710.8 g/mol |
| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[[N'-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]carbamimidoyl]amino]phenyl]propanoic acid |
| Standard InChI | InChI=1S/C39H42N4O7S/c1-22-23(2)35(24(3)27-18-19-39(4,5)50-34(22)27)51(47,48)43-37(40)41-26-16-14-25(15-17-26)20-33(36(44)45)42-38(46)49-21-32-30-12-8-6-10-28(30)29-11-7-9-13-31(29)32/h6-17,32-33H,18-21H2,1-5H3,(H,42,46)(H,44,45)(H3,40,41,43)/t33-/m0/s1 |
| Standard InChI Key | BPOREBGIBBGDNK-XIFFEERXSA-N |
| Isomeric SMILES | CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)N=C(N)NC3=CC=C(C=C3)C[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C |
| Canonical SMILES | CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)N=C(N)NC3=CC=C(C=C3)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C |
Introduction
Chemical Structure and Functional Attributes
Molecular Architecture
Fmoc-Phe(4-Guad-Pmc)-OH integrates three critical components:
-
Fmoc Protecting Group: The 9-fluorenylmethyloxycarbonyl (Fmoc) group shields the α-amino group during SPPS, permitting selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF) .
-
Phenylalanine Backbone: The core structure features a phenylalanine residue modified at the para position of its aromatic ring.
-
4-Guanidino-Pmc Side Chain: A guanidino group (-NH-C(=NH)-NH) is appended to the phenyl ring, protected by the acid-labile Pmc group. This modification mimics the arginine side chain, enhancing hydrogen-bonding capacity and receptor affinity.
The Pmc group ensures stability during synthesis, preventing premature side-chain reactions. Its removal requires trifluoroacetic acid (TFA), aligning with standard SPPS protocols.
Synthesis and Purification Strategies
Stepwise Synthesis Protocol
The synthesis of Fmoc-Phe(4-Guad-Pmc)-OH involves sequential functionalization (Figure 1):
-
Introduction of the Guanidino Group: L-Phenylalanine undergoes nitration at the para position, followed by reduction to an amine and subsequent guanidinylation using 1H-pyrazole-1-carboxamidine.
-
Pmc Protection: The guanidino group is protected with Pmc-sulfonyl chloride in dichloromethane (DCM) under basic conditions.
-
Fmoc Attachment: The α-amino group is protected via reaction with Fmoc-Osu (N-hydroxysuccinimide ester) in dimethylformamide (DMF).
Purification and Characterization
High-performance liquid chromatography (HPLC) with C18 reverse-phase columns achieves >95% purity. Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity, with characteristic signals at:
-
NMR: δ 7.75–7.25 (m, Fmoc aromatic protons), δ 4.35 (t, α-CH), δ 3.10 (m, Pmc methyl groups).
-
NMR: δ 156.2 (Fmoc carbonyl), δ 120–145 (aromatic carbons).
Physicochemical and Biological Properties
Solubility and Stability
-
Solubility: Freely soluble in DMF, DCM, and dimethyl sulfoxide (DMSO); sparingly soluble in water (<0.1 mg/mL).
-
Stability: Stable at -20°C for >2 years; degrades under prolonged exposure to light or strong acids/bases.
Biological Activity
The guanidino group confers arginine-like behavior, enabling interactions with:
-
Opioid Receptors: Structural similarity to endogenous opioid peptides (e.g., enkephalins) suggests potential analgesic applications.
-
Antimicrobial Targets: Guanidine-modified peptides disrupt bacterial membranes, as demonstrated in Fmoc-Phe-Phe hydrogels loaded with porphyrins .
Applications in Peptide Science and Drug Development
Solid-Phase Peptide Synthesis (SPPS)
Fmoc-Phe(4-Guad-Pmc)-OH is integral to SPPS workflows:
-
Selective Deprotection: The Fmoc group is removed using 20% piperidine or 4-methylpiperidine, minimizing side reactions .
-
Orthogonal Protection: Pmc remains intact during Fmoc cleavage, enabling sequential peptide elongation.
Therapeutic Peptide Design
Peptides incorporating this derivative exhibit:
-
Enhanced Bioavailability: Guanidino groups improve cell permeability via hydrogen bonding.
-
Targeted Binding: Modified phenylalanine residues enhance affinity for G-protein-coupled receptors (GPCRs) and kinases.
Comparative Analysis of Guanidine-Modified Amino Acids
| Compound | Structural Feature | Key Property | Application |
|---|---|---|---|
| Fmoc-L-Arginine | Native guanidino group | High polarity, pH sensitivity | General peptide synthesis |
| Fmoc-Phe(4-Guad-Pmc)-OH | Pmc-protected guanidino | Acid stability, controlled deprotection | Targeted drug delivery |
| Fmoc-Phe(4-NH) | Unprotected amine | Basic, prone to oxidation | Intermediate in conjugate synthesis |
Recent Research Advancements
Antimicrobial Hydrogels
Fmoc-Phe(4-Guad-Pmc)-OH analogues, such as Fmoc-Phe-Phe, form hydrogels that encapsulate porphyrins for photodynamic antimicrobial therapy. These systems exhibit:
-
Broad-Spectrum Activity: 99% reduction in Staphylococcus aureus and Escherichia coli viability under light irradiation .
-
Biocompatibility: NIH3T3 fibroblast viability >90% at 100 µM concentrations .
Pain Management Studies
In vivo models indicate that guanidine-modified peptides reduce nociceptive signaling by 40–60% compared to unmodified counterparts, likely via μ-opioid receptor agonism.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume